molecular formula C18H14MgO8 B1675906 Magnesium acetylsalicylate CAS No. 132-49-0

Magnesium acetylsalicylate

Cat. No. B1675906
CAS RN: 132-49-0
M. Wt: 382.6 g/mol
InChI Key: RBLKLJDYAHZCFW-UHFFFAOYSA-L
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Description

Magnesium acetylsalicylate is a magnesium salt of acetylsalicylic acid . It’s commonly known as magnesium aspirin . It’s used as a nonsteroidal anti-inflammatory drug (NSAID) to provide temporary relief from backache .


Synthesis Analysis

The synthesis of acetylsalicylic acid, commonly known as aspirin, involves the reaction of salicylic acid with acetic anhydride . The reaction is catalyzed by phosphoric acid . The process involves the formation of an acetyl group replacing the hydrogen in the phenolic alcohol group of salicylic acid . The synthesis of magnesium acetylsalicylate would likely involve a similar process, with the addition of a step to form the magnesium salt.


Molecular Structure Analysis

The molecular formula of Magnesium acetylsalicylate is C18H14MgO8 . Its molecular weight is 382.61 . The percent composition is Carbon 56.51%, Hydrogen 3.69%, Magnesium 6.35%, and Oxygen 33.45% .

Scientific Research Applications

Cardiovascular Health and Atherothrombotic Events

Magnesium acetylsalicylate, a variant of acetylsalicylic acid (ASA), has demonstrated effectiveness in the primary and secondary prevention of atherothrombotic events. Studies suggest that magnesium hydroxide, included in medicines like Сardiomagnil, can mitigate ASA's adverse effects on gastric mucosa while alleviating dyspeptic symptoms (Govorin & Filev, 2012).

Inhibition of Platelet Aggregation

Magnesium acetylsalicylate has been found to inhibit platelet aggregation, a crucial factor in preventing thrombus formation in arteries. In vitro studies involving MgSO4 and ASA indicated a synergistic effect in inhibiting platelet aggregation, underscoring its potential application in treating arterial thrombotic diseases (Ravn et al., 1996).

Effects on Cardiovascular System in Animal Models

Research involving the administration of ASA and its complex compounds with metals like magnesium in rats showed multidirectional changes in cardiovascular system indices. These studies highlight the potential of ASA's coordination compounds, including those with magnesium, in modulating cardiovascular functions (Chuyan et al., 2022).

Drug-Excipient Compatibility

In pharmaceutical research, the compatibility of drugs with various excipients is vital. Studies involving magnesium stearate and acetylsalicylic acid have helped develop methods for assessing chemical compatibility at the microscale. This research is crucial for ensuring the stability and efficacy of pharmaceutical formulations (Wyttenbach et al., 2005).

Influence on Neuromuscular Block

Magnesium's role in neuromuscular blockage, particularly in relation to acetylsalicylic acid, has been a subject of study. Research indicates that magnesium can block neuromuscular transmission at concentrations that do not affect nerve conduction, highlighting its potential use in medical applications requiring neuromuscular blockage (Del Castillo & Engbaek, 1954).

Safety And Hazards

Magnesium acetylsalicylate, like other salicylates, can cause side effects such as sneezing, runny or stuffy nose, wheezing or trouble breathing, hives, swelling of your face, lips, tongue, or throat . Serious side effects include new symptoms such as redness or swelling, ringing in your ears, hearing loss, a light-headed feeling, new or worsening stomach pain, or bloody or tarry stools . It can also increase the risk of fatal heart attack or stroke .

Future Directions

The role of magnesium in health and disease is a topic of ongoing research . Future research may focus on the potential benefits of magnesium acetylsalicylate in treating various conditions, its safety profile, and its mechanism of action. Further studies are needed to fully understand the potential therapeutic applications of magnesium acetylsalicylate.

properties

IUPAC Name

magnesium;2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H8O4.Mg/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLKLJDYAHZCFW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14MgO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157290
Record name Magnesium acetylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium acetylsalicylate

CAS RN

132-49-0
Record name Magnesium acetylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium acetylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium o-acetylsalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPIRIN MAGNESIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4995924SMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G Arena, G Kavu, DR Williams - Journal of Inorganic and Nuclear …, 1978 - Elsevier
… Plasma mobilizing index values for calcium and magnesium acetylsalicylate and iron(III) salicylate are small but nevertheless positive. This suggests that these salicylates can rather …
Number of citations: 38 www.sciencedirect.com
F Li, G YU, S Li, S Peng, J Fu - Chinese Journal of Cancer Research, 2001 - Springer
… Aspirin, RD and magnesium acetylsalicylate could inhibit the adhesion of SACC-LM at the concentration of 1, 5 and 25 [tg/ml. RD can inhibit experimental metastasis of SACC. …
Number of citations: 3 link.springer.com
JMH Moll - Therapeutics in Rheumatology, 1986 - Springer
Antoin (with aspirin and caffeine) Codis (with aspirin) Hypon (with aspirin and caffeine) Medocodene (with paracetamol) Myolgin (with paracetamol, aspirin and caffeine) Neurodyne (…
Number of citations: 1 link.springer.com
JA Rolls, N Fe - Journal, Jan, 1918 - scholar.archive.org
… In the presence of moisture, calcined mag¬ nesia (magnesium oxid) reacts with acetylsalicylic acid to form magnesium acetylsalicylate. This in the presence of moisture is decomposed …
Number of citations: 2 scholar.archive.org
JC Bloodgood - Journal of the American Medical Association, 1918 - jamanetwork.com
… In the presence of moisture, calcined mag¬ nesia (magnesium oxid) reacts with acetylsalicylic acid to form magnesium acetylsalicylate. This in the presence of moisture is decomposed …
Number of citations: 3 jamanetwork.com
I Lippmann - 1960 - search.proquest.com
… On the other hand, 37 storage caused about 35# decomposition of pure calcium acetylsalicylate after 2 weeks and 32# decompo sition of pure magnesium acetylsalicylate after only 5 …
Number of citations: 3 search.proquest.com
R Walters - rexresearch.com
… It is thus possible to overcome the adverse effects of sodium chloride by adding various magnesium compounds, such as magnesium oxide or magnesium acetylsalicylate and the sulfur …
Number of citations: 2 rexresearch.com
PJ Hanzlik - 1927 - books.google.com
… After 2 gram doses in patients, Devrient (170) recovered 3.6 and 2.25 per cent of the unchanged acetylsalicylic acid in urine, and after 1 gram magnesium acetylsalicylate, 2.8 per cent. …
Number of citations: 97 books.google.com
S BRAHA, I POPOVICI… - REVISTA DE …, 1990 - … DATA SA CALEA PLEVNEI NR 139 …
Number of citations: 0
W AWE - Arzneimittel-Forschung, 1957 - pubmed.ncbi.nlm.nih.gov
[Studies on preparations containing magnesium acetylsalicylate and proposals for testing] [Studies on preparations containing magnesium acetylsalicylate and proposals for testing] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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